N-(2,4-Diethoxypyrimidin-5-yl)pyridin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

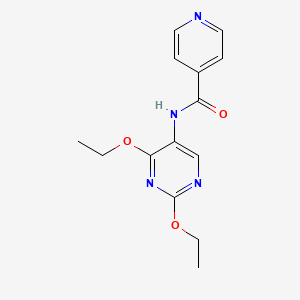

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a pyridine ring attached to a carboxamide group

Wissenschaftliche Forschungsanwendungen

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

Target of Action

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE, also known as N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide, has been identified as a promising drug lead for Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), suggesting that these bacteria are the primary targets of the compound .

Mode of Action

The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, the compound inhibits M. tuberculosis growth in a bactericidal manner .

Biochemical Pathways

The compound inhibits M. tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components. In the context of an infection, autophagy can eliminate pathogens.

Pharmacokinetics

The compound’s activity in macrophages suggests it is capable of penetrating these cells and exerting its effects

Result of Action

The compound’s action results in the inhibition of M. tuberculosis growth, both in liquid cultures and within macrophages . This suggests that the compound could have potential therapeutic effects in the treatment of tuberculosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethoxy-substituted precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the pyrimidine intermediate.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine and carboxamide structure but differs in the substitution pattern and the presence of additional pyridine rings.

Pyridine Compounds with Antimicrobial and Antiviral Activities: These compounds share the pyridine ring but have different functional groups that confer specific biological activities.

Uniqueness

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ethoxy groups and a carboxamide group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific proteins involved in disease progression. This article delves into the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), efficacy in vitro and in vivo, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide is characterized by a pyrimidine ring substituted with ethoxy groups and a carboxamide linked to a pyridine moiety. The synthesis typically involves the reaction of 2-amino-4,6-diethoxypyrimidine with appropriate acylating agents to yield the target compound.

Anticancer Properties

Research has indicated that N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide exhibits significant anticancer properties. A study focused on its effects on heat shock protein 70 (Hsp70), which is crucial for cancer cell survival. The compound was evaluated for its ability to inhibit Hsp70 activity, leading to apoptosis in cancer cells.

Table 1: IC50 Values for Growth Inhibition and Caspase Activation

| Compound | IC50 Growth Inhibition (μM) | IC50 Caspase Activation (μM) |

|---|---|---|

| 17a | 0.90 ± 0.2 | 1.2 ± 0.4 |

| 17b | 12.5 ± 0.7 | 12.1 ± 2.5 |

| 20a | 0.89 ± 0.2 | 4.0 ± 0.0 |

These results indicate that lower IC50 values correspond to higher potency in inhibiting cell growth and activating apoptotic pathways, suggesting that derivatives of this compound may serve as effective anticancer agents .

The mechanism by which N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide exerts its biological effects appears to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival. The compound's interaction with Hsp70 suggests a dual role: not only does it inhibit tumor growth directly, but it also sensitizes cancer cells to other therapeutic modalities by disrupting their protective mechanisms.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the notion that the compound effectively induces cell death through its action on Hsp70 .

Structure-Activity Relationship (SAR)

The SAR studies surrounding N-(2,4-Diethoxypyrimidin-5-yl)pyridine-4-carboxamide have highlighted the importance of specific functional groups in enhancing biological activity. For instance:

- Ethoxy Substituents : The presence of diethoxy groups has been shown to enhance solubility and bioavailability.

- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with biological targets effectively.

- Carboxamide Group : This functional group is critical for binding interactions with target proteins.

Eigenschaften

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBWOCMJPDFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.